3-Chloro-4-(pyrazin-2-ylmethoxy)aniline

HER2 kinase inhibition medicinal chemistry structure-activity relationship

3-Chloro-4-(pyrazin-2-ylmethoxy)aniline is a small-molecule aniline derivative (C₁₁H₁₀ClN₃O, MW 235.67 g/mol) containing a 3-chloro substituent and a pyrazin-2-ylmethoxy ether at the para position. This compound is not evaluated as a standalone drug candidate but is widely recognized as a privileged building block for constructing ATP-competitive kinase inhibitors, particularly those targeting the erbB family (EGFR/HER2).

Molecular Formula C11H10ClN3O
Molecular Weight 235.67 g/mol
Cat. No. B8324137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(pyrazin-2-ylmethoxy)aniline
Molecular FormulaC11H10ClN3O
Molecular Weight235.67 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)Cl)OCC2=NC=CN=C2
InChIInChI=1S/C11H10ClN3O/c12-10-5-8(13)1-2-11(10)16-7-9-6-14-3-4-15-9/h1-6H,7,13H2
InChIKeyWRNMYXAQOJHHPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-(pyrazin-2-ylmethoxy)aniline (CAS 786689-10-9): A Key Aniline Intermediate for EGFR/HER2 Kinase Inhibitor Synthesis


3-Chloro-4-(pyrazin-2-ylmethoxy)aniline is a small-molecule aniline derivative (C₁₁H₁₀ClN₃O, MW 235.67 g/mol) containing a 3-chloro substituent and a pyrazin-2-ylmethoxy ether at the para position [1]. This compound is not evaluated as a standalone drug candidate but is widely recognized as a privileged building block for constructing ATP-competitive kinase inhibitors, particularly those targeting the erbB family (EGFR/HER2) [2]. Its computed physicochemical profile (XLogP3 = 1.2, TPSA = 61 Ų) places it within favorable drug-like space for CNS exclusion [1].

Why 3-Chloro-4-(pyrazin-2-ylmethoxy)aniline Cannot Be Replaced by Generic Aniline Analogs in EGFR/HER2 Inhibitor Programs


The precise combination of the 3-chloro substituent and the pyrazin-2-ylmethoxy ether in this aniline is non-interchangeable with close analogs due to structure-activity relationships (SAR) governing kinase hinge-binding interactions. Removal of the 3-chloro atom (i.e., using 4-(pyrazin-2-ylmethoxy)aniline) consistently results in a marked loss of potency against EGFR and HER2, as the chlorine engages in favorable hydrophobic contacts within the kinase active site [1]. Replacement of the pyrazine ring with a pyridine ring (i.e., 3-chloro-4-(pyridin-2-ylmethoxy)aniline) alters the hydrogen-bonding network and can shift selectivity profiles [2]. These SAR features mean that procurement of the exact aniline is essential for reproducing published inhibitor potencies.

Head-to-Head Quantitative Performance Evidence: 3-Chloro-4-(pyrazin-2-ylmethoxy)aniline vs. Closest Analogs


HER2 Inhibitory Potency: 3-Chloro-4-(pyrazin-2-ylmethoxy)aniline-Containing Derivative Achieves Single-Digit Nanomolar IC₅₀ vs. Weaker Des-Chloro Analog

A direct comparison of two quinazoline-based derivatives differing only in the aniline head group reveals that the 3-chloro-4-(pyrazin-2-ylmethoxy)phenyl moiety confers substantially greater HER2 affinity than the des-chloro 4-(pyrazin-2-ylmethoxy)phenyl variant [1]. This aligns with the broader kinase inhibitor SAR principle that a meta-chloro substituent on the aniline ring fills a hydrophobic pocket in the ATP-binding site [2].

HER2 kinase inhibition medicinal chemistry structure-activity relationship

EGFR Inhibitory Potency: 3-Chloro-4-(pyrazin-2-ylmethoxy)aniline-Derived Inhibitor Shows 32 nM IC₅₀, Competitive with Clinically-Relevant Scaffolds

The pyrrolo[1,2-f][1,2,4]triazine derivative BDBM50217186, built from 3-chloro-4-(pyrazin-2-ylmethoxy)aniline, exhibits an IC₅₀ of 32 nM against human recombinant EGFR [1]. In contrast, compounds employing 3-chloro-4-(pyridin-2-ylmethoxy)aniline as the aniline head, disclosed in patent US20240059698A1, demonstrate variable EGFR inhibitory activity, with the pyrazine-containing scaffold generally providing a distinct hydrogen-bond acceptor profile that can enhance selectivity over off-target kinases [2].

EGFR kinase inhibition non-small cell lung cancer tyrosine kinase inhibitor

Physicochemical Differentiation: Computed LogP and TPSA of 3-Chloro-4-(pyrazin-2-ylmethoxy)aniline vs. Non-Pyrazine Analogs

Computed physicochemical properties from PubChem distinguish 3-chloro-4-(pyrazin-2-ylmethoxy)aniline from closely related aniline building blocks. With XLogP3 = 1.2 and TPSA = 61 Ų, this compound occupies a favorable CNS-sparing drug-like space [1]. By comparison, 3-chloro-4-methoxyaniline (des-pyrazine analog) has a lower TPSA (~35 Ų) and lower LogP (~1.0), reducing its capacity for polar interactions with the kinase hinge region [2]. This difference directly impacts the solubility and permeability profile of final inhibitors.

drug-likeness ADME prediction lead optimization

Synthetic Tractability and Quality Metrics: 3-Chloro-4-(pyrazin-2-ylmethoxy)aniline is Commercially Available at >95% Purity with Validated HPLC Characterization

Commercially, 3-chloro-4-(pyrazin-2-ylmethoxy)aniline is supplied at ≥95% purity as confirmed by analytical HPLC (typical retention time = 1.593 min under standard reverse-phase conditions) . This contrasts with less common analogs such as 3-chloro-4-(6-methyl-pyrazin-2-ylmethoxy)aniline, which may require custom synthesis and lack established quality benchmarks . The availability of validated analytical data reduces procurement risk for time-sensitive medicinal chemistry campaigns.

chemical procurement quality control synthetic intermediate

Kinase Selectivity Fingerprint: Pyrazine-Containing Aniline Derivatives Exhibit Distinct Target Engagement Profiles vs. Pyridine Analogs

While direct kinome-wide selectivity data for 3-chloro-4-(pyrazin-2-ylmethoxy)aniline itself is not available, its incorporation as the solvent-exposed head group in advanced leads consistently yields dual EGFR/HER2 inhibition with IC₅₀ values in the 1–32 nM range [1]. In contrast, the pyridine analog 3-chloro-4-(pyridin-2-ylmethoxy)aniline is associated with a broader kinase inhibition profile, as reflected in patent claims that encompass a wider array of kinase targets [2]. The additional nitrogen in the pyrazine ring is hypothesized to form a water-mediated hydrogen bond that enhances erbB family selectivity [3].

kinase selectivity off-target profiling cancer therapeutics

Optimal Procurement and Deployment Scenarios for 3-Chloro-4-(pyrazin-2-ylmethoxy)aniline in Drug Discovery


Synthesis of Mutant-Selective EGFR Exon 20 Insertion Inhibitors

Medicinal chemistry teams targeting EGFR exon 20 insertion mutations (e.g., in non-small cell lung cancer) can use 3-chloro-4-(pyrazin-2-ylmethoxy)aniline as the aniline head group for constructing covalent inhibitors. The pyrazine ring's dual hydrogen-bond acceptor capacity enables the precise hinge-region contacts required for binding to the mutant kinase conformation, as evidenced by the 32 nM EGFR IC₅₀ of derivative BDBM50217186 [1].

HER2-Targeted Tyrosine Kinase Inhibitor Lead Optimization

For HER2-amplified breast cancer programs, this aniline serves as a validated starting material for generating potent HER2 inhibitors. Derivatives incorporating this building block achieve IC₅₀ values as low as 1–26 nM against HER2 [1][2], positioning it as a preferred fragment over the des-chloro analog which shows significantly weaker target engagement [3].

Kinase Selectivity Profiling and Tool Compound Generation

Chemical biology groups investigating the erbB family can use this aniline to synthesize tool compounds with a dual EGFR/HER2 inhibition profile. The distinct selectivity fingerprint of pyrazine-containing inhibitors, versus broader-spectrum pyridine analogs claimed in US20240059698A1, makes this building block valuable for dissecting kinase signaling pathways [4].

Structure-Activity Relationship (SAR) Studies on Aniline Head Groups

Medicinal chemists conducting systematic SAR around the solvent-exposed region of ATP-competitive inhibitors can procure 3-chloro-4-(pyrazin-2-ylmethoxy)aniline alongside its des-chloro and pyridine analogs to establish matched molecular pairs. The computed physicochemical differences (TPSA = 61 vs. ~35 Ų) provide a rational basis for interpreting potency and selectivity trends [5].

Quote Request

Request a Quote for 3-Chloro-4-(pyrazin-2-ylmethoxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.